molecular formula C21H27N3O3 B15103400 1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone

1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone

Cat. No.: B15103400
M. Wt: 369.5 g/mol
InChI Key: SWRZRLSGVHUFGH-UHFFFAOYSA-N
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Description

1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone is a complex organic compound that features a combination of furan, piperazine, pyrrole, and cyclohexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the furan-2-ylcarbonyl group: This can be achieved by reacting furan with an appropriate acylating agent under acidic or basic conditions.

    Piperazine ring formation: The furan-2-ylcarbonyl group is then reacted with piperazine to form the furan-2-ylcarbonylpiperazine intermediate.

    Cyclohexyl group introduction: The intermediate is then reacted with a cyclohexylating agent to introduce the cyclohexyl group.

    Pyrrole ring formation: Finally, the compound is reacted with a pyrrole derivative to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone can undergo various types of chemical reactions, including:

    Oxidation: The furan and pyrrole rings can be oxidized under appropriate conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides and amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while reduction of the carbonyl group can yield the corresponding alcohol.

Scientific Research Applications

1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and psychiatric disorders.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as neurotransmitter receptors or enzymes, to exert its effects. The exact pathways involved can vary, but typically involve binding to the target molecule and modulating its activity.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(Substituted)piperazin-1-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanones: These compounds have similar structures but with different substituents on the piperazine ring.

    Furan-2-ylcarbonyl derivatives: Compounds with the furan-2-ylcarbonyl group but different substituents on the piperazine and cyclohexyl groups.

Uniqueness

1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone is unique due to the specific combination of functional groups and rings in its structure. This unique combination can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H27N3O3

Molecular Weight

369.5 g/mol

IUPAC Name

1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(1-pyrrol-1-ylcyclohexyl)ethanone

InChI

InChI=1S/C21H27N3O3/c25-19(17-21(8-2-1-3-9-21)24-10-4-5-11-24)22-12-14-23(15-13-22)20(26)18-7-6-16-27-18/h4-7,10-11,16H,1-3,8-9,12-15,17H2

InChI Key

SWRZRLSGVHUFGH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)N2CCN(CC2)C(=O)C3=CC=CO3)N4C=CC=C4

Origin of Product

United States

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